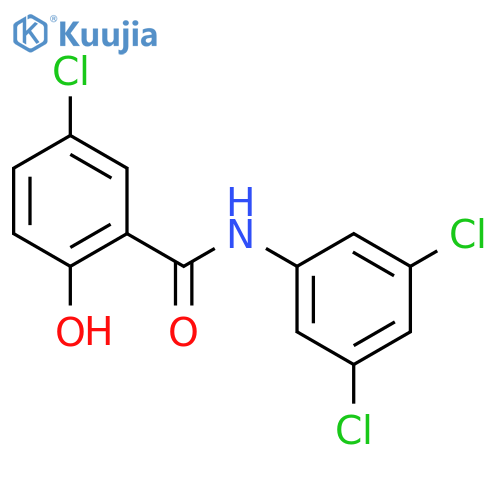Cas no 106480-60-8 (3',5,5'-Trichlorosalicylanilide)

106480-60-8 structure
商品名:3',5,5'-Trichlorosalicylanilide
3',5,5'-Trichlorosalicylanilide 化学的及び物理的性質
名前と識別子
-
- 3',5,5'-Trichlorosalicylanilide
- 106480-60-8
- GLXC-15364
- 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide;
- AKOS008976154
- DB-262096
- FJIIZNKTKISOBM-UHFFFAOYSA-N
- Bio2G8
- SCHEMBL332057
- CHEMBL2179173
- 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
- Tri-Chloro-Salicyanilide
- 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxy-benzamide
- Oprea1_026258
- BDBM50430185
-
- インチ: InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19)
- InChIKey: FJIIZNKTKISOBM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 314.96224
- どういたいしつりょう: 314.962
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- 密度みつど: 1.562±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245 ºC
- ようかいど: Insuluble (1.2E-4 g/L) (25 ºC),
- PSA: 49.33
- LogP: 4.67770
3',5,5'-Trichlorosalicylanilide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T774330-1g |
3',5,5'-Trichlorosalicylanilide |
106480-60-8 | 1g |
$ 184.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473065-1g |
3′,5,5′-Trichlorosalicylanilide, |
106480-60-8 | 1g |
¥2858.00 | 2023-09-05 | ||
| TRC | T774330-10g |
3',5,5'-Trichlorosalicylanilide |
106480-60-8 | 10g |
$ 1455.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473065-1 g |
3′,5,5′-Trichlorosalicylanilide, |
106480-60-8 | 1g |
¥2,858.00 | 2023-07-11 |
3',5,5'-Trichlorosalicylanilide 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
106480-60-8 (3',5,5'-Trichlorosalicylanilide) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
